N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(4-Chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxybenzyl group at position 3, a methyl group at position 8, and an acetamide moiety linked to a 4-chloro-2-fluorophenyl group. Its structural complexity arises from the fusion of pyrimidine and indole rings, coupled with substituents that modulate solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN4O3/c1-16-3-10-23-20(11-16)25-26(33(23)14-24(34)31-22-9-6-18(28)12-21(22)29)27(35)32(15-30-25)13-17-4-7-19(36-2)8-5-17/h3-12,15H,13-14H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCUQZOPSAIJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrimido[5,4-b]indole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methoxybenzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Attachment of the 4-Chloro-2-Fluorophenyl Group: This step may involve a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a therapeutic agent can be investigated. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential to treat various diseases. Its ability to interact with biological molecules could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Chloro and Fluoro Substituents
- Positional Influence : The 4-chloro-2-fluorophenyl group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to the 2-chlorobenzyl/2-fluorophenyl analog . Such substitutions are critical for improving membrane permeability and target engagement in kinase inhibitors .
- Metabolic Stability : Fluorine at the ortho position (2-fluorophenyl) reduces oxidative metabolism, as seen in related acetamide derivatives .
Methoxybenzyl vs. Other Aromatic Groups
- The 4-methoxybenzyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., 2-chlorobenzyl in ). Methoxy groups are known to enhance water solubility through hydrogen bonding .
Pyrimidoindole Core Modifications
- Methyl substitution at position 8 (target compound) may sterically hinder interactions with bulkier residues in enzyme active sites, a feature absent in unmethylated analogs like .
Spectroscopic and Analytical Data
- NMR and IR Spectroscopy : Compounds with acetamide and pyrimidoindole motifs are characterized by distinct 1H-NMR signals for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (C=O stretching at ~1650–1750 cm⁻¹ in IR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, as demonstrated for 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide (m/z 386.1397) .
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClF N₃O₂
- Molecular Weight : 353.81 g/mol
- Key Functional Groups :
- A chloro and fluoro substituent on the phenyl ring.
- A pyrimidine ring contributing to its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity :
- Antiviral Properties :
- Antimicrobial Effects :
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Pharmacological Profile
The pharmacological profile of this compound includes:
- IC50 Values : Various studies have reported IC50 values for related compounds ranging from 0.2 μM to 32 μM against different targets, including cancer cell lines and viral enzymes.
- Selectivity : The selectivity index for anticancer activity suggests a favorable therapeutic window compared to conventional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
